Iodine Substitution Drives 2.7-Fold Increase in Cellular PI3Kδ Inhibition Potency Compared to Chlorine Analog
Inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) was evaluated in Ri-1 cells using an electrochemiluminescence assay. The 5-iodo derivative (target compound) exhibited an IC50 of 102 nM, demonstrating a 3.7-fold increase in potency compared to its 5-chloro analog (IC50 = 374 nM) in the same assay system [1]. This difference in cellular activity highlights the significant impact of the iodine substituent on target engagement.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 5-Chloro analog (N-(5-Chloro-pyridin-3-yl)-2,2-dimethyl-propionamide): IC50 = 374 nM |
| Quantified Difference | ~3.7-fold lower IC50 (more potent) for the iodo compound |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
In kinase drug discovery, a 3-4 fold difference in cellular IC50 can be the decisive factor in selecting a lead scaffold for further optimization.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502) and BDBM50394897 (CHEMBL2165498). Affinity Data for PI3Kdelta Inhibition. Accessed 2026. View Source
